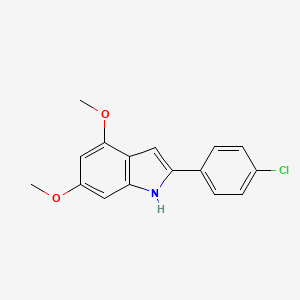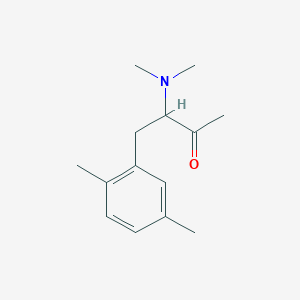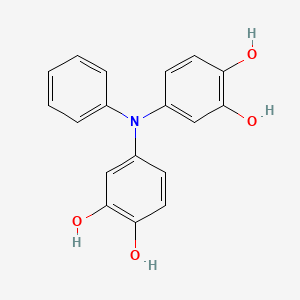![molecular formula C5H5N3S B14218087 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine CAS No. 745828-37-9](/img/structure/B14218087.png)
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine is a heterocyclic compound that features a unique structure combining pyrrole and thiatriazine rings
準備方法
The synthesis of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyrrole derivative with a thiatriazine precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthesis process to make it more efficient and cost-effective .
化学反応の分析
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .
科学的研究の応用
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and survival .
類似化合物との比較
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors, making it a promising candidate for cancer therapy.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione:
2,4H-Pyrrolo[1,2-][1,2,4,6]thiatriazine:
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
745828-37-9 |
|---|---|
分子式 |
C5H5N3S |
分子量 |
139.18 g/mol |
IUPAC名 |
1H-pyrrolo[2,1-c][1,2,4,6]thiatriazine |
InChI |
InChI=1S/C5H5N3S/c1-2-5-7-9-6-4-8(5)3-1/h1-4,7H |
InChIキー |
IOYSXSZJSULQJM-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NSNC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)

![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)



![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
